![molecular formula C16H13N3O4S B2400400 (Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide CAS No. 868376-31-2](/img/structure/B2400400.png)
(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide is a novel compound with potential applications in scientific research. This compound is a member of the benzothiazole-furan series, which has been shown to exhibit a wide range of biological activities such as antibacterial, antifungal, and anticancer properties.
Scientific Research Applications
Cancer Photodynamic Therapy (PDT)
This compound has been used in the development of lysosome and mitochondria dual-targeting photosensitizers for image-guided cancer photodynamic therapy (PDT). The compound shows special dual organelle targeting, bright near-infrared aggregation-induced emission (AIE) at 736 nm, high singlet oxygen (1 O 2) quantum yield (0.442), and good biocompatibility and photostability .
Two-Photon Imaging
The compound can also be used as a two-photon imaging agent for fine observation of live cells and tissue vascular networks .
Antitumor Activity Enhancement
Upon light irradiation, a significant decrease in mitochondrial membrane potential (MMP), abnormal mitochondrial morphology, phagocytic vesicles, and lysosomal destruction were observed, further inducing cell apoptosis and thereby enhancing the antitumor activity of cancer treatment .
Tumor Growth Inhibition
In vivo experiments have shown that the compound can effectively inhibit tumor growth under light irradiation .
Clinical Image-Guided PDT
These findings indicate that this dual organelle-targeting compound has great potential in clinical image-guided PDT .
Development of Multi-Organelle Targeting Photosensitizers
This work provides a new approach for the development of multi-organelle targeting photosensitizers to achieve efficient cancer treatment .
properties
IUPAC Name |
N-(4-methyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c1-3-9-18-14-10(2)5-4-6-12(14)24-16(18)17-15(20)11-7-8-13(23-11)19(21)22/h3-8H,1,9H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJLHRAWRWNVRQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(O3)[N+](=O)[O-])N2CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.